3-(2,5-Dimethoxyphenyl)picolinic acid
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Overview
Description
3-(2,5-Dimethoxyphenyl)picolinic acid is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is characterized by the presence of a picolinic acid moiety substituted with a 2,5-dimethoxyphenyl group, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dimethoxyphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with picolinic acid under acidic conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve the use of advanced catalysts such as metal-organic frameworks (MOFs) to enhance reaction efficiency and yield. For instance, UiO-66 (Zr)-N (CH2PO3H2)2 has been employed as a novel nanoporous heterogeneous catalyst in the synthesis of picolinic acid derivatives .
Chemical Reactions Analysis
Types of Reactions: 3-(2,5-Dimethoxyphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted aromatic compounds .
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)picolinic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It finds applications in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and function, leading to various biological effects. This mechanism is particularly relevant in its antiviral and anticancer activities .
Comparison with Similar Compounds
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position.
Uniqueness: 3-(2,5-Dimethoxyphenyl)picolinic acid is unique due to the presence of the 2,5-dimethoxyphenyl group, which imparts distinct chemical properties and potential biological activities not observed in its simpler analogs .
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-9-5-6-12(19-2)11(8-9)10-4-3-7-15-13(10)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTWCEKKSJPJSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=C(N=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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